![molecular formula C24H18N4O5 B602174 3-[[2'-(5-氧代-4,5-二氢-1,2,4-恶二唑-3-基)-4-联苯基]甲基]-2-氧代-2,3-二氢-1H-苯并咪唑-4-羧酸甲酯 CAS No. 1403474-78-1](/img/structure/B602174.png)

3-[[2'-(5-氧代-4,5-二氢-1,2,4-恶二唑-3-基)-4-联苯基]甲基]-2-氧代-2,3-二氢-1H-苯并咪唑-4-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

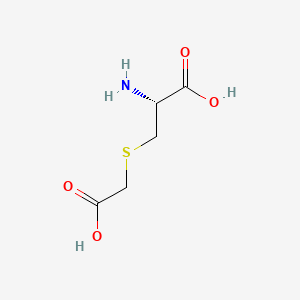

A compound’s description typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reaction conditions, and the sequence of chemical reactions .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include information about its reactivity, the products formed during the reaction, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .科学研究应用

合成和在抗菌活性中的应用

已合成具有 1,2,4-恶二唑部分的化合物并评估了它们的抗菌活性。例如,从市售酸开始合成的衍生物并评估它们对细菌菌株的潜力,突出了人们对这些化合物用于开发新的抗菌剂的兴趣 (Brahmayya 等人,2018 年)。

合成方法开发

对合成相关化合物(例如 2-(5-氧代-4,5-二氢-1,2,4-恶二唑-3-基)苯甲酸)的有效方法的研究展示了不断改进这些复杂分子的合成路线的努力。这些方法旨在提高收率、减少反应时间或简化纯化步骤,从而使这些化合物的生产更易于进一步研究和应用 (Tkachuk 等人,2020 年)。

晶体结构分析

具有相似结构特征的化合物的晶体结构分析为它们的分子构象、分子间相互作用和与生物靶标相互作用时的潜在结合机制提供了基本见解。此类研究对于理解这些化合物如何与生物系统中的酶、受体或其他分子靶标相互作用至关重要 (Li 等人,2015 年)。

抗氧化和抗菌活性

评估类似化合物的抗氧化和抗菌活性揭示了这些分子在治疗应用中的潜力。了解构效关系和作用机制可以导致开发新的药物或防腐剂 (Bassyouni 等人,2012 年)。

作用机制

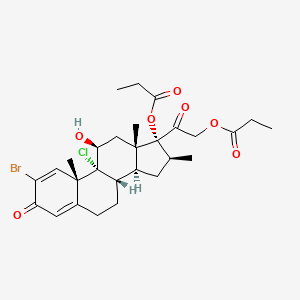

Target of Action

Azilsartan, also known as “Azilsartan Impurity J”, primarily targets the Angiotensin II Type 1 Receptor (AT1R) . This receptor is a part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Azilsartan functions as an Angiotensin II receptor blocker (ARB) . It inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking its binding to the AT1 receptor . This blockade prevents angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys, from exerting its effects, thereby leading to vasodilation and reduction in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Azilsartan is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, Azilsartan inhibits the action of angiotensin II, thereby disrupting the RAAS pathway . This results in vasodilation, reduced secretion of aldosterone, and decreased water reabsorption in the kidneys .

Pharmacokinetics

The bioavailability of Azilsartan is about 60% . It has a maximum concentration time (tmax) of 1.5–3 hours and a half-life of approximately 11 hours . These properties influence the drug’s absorption, distribution, metabolism, and excretion (ADME), impacting its overall bioavailability .

Result of Action

The molecular and cellular effects of Azilsartan’s action primarily involve the inhibition of cell proliferation and the enhancement of adipogenesis . In aortic endothelial cells, Azilsartan inhibited cell proliferation at concentrations as low as 1 μmol/l . In cultured 3T3-L1 preadipocytes, Azilsartan enhanced adipogenesis .

Action Environment

Environmental factors such as pH and temperature can influence the stability and action of Azilsartan. It shows greater photostability and dry heat stability . Azilsartan is degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater extent of degradation up to 40% with hydrogen peroxide .

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5/c1-32-22(29)18-7-4-8-19-20(18)28(23(30)25-19)13-14-9-11-15(12-10-14)16-5-2-3-6-17(16)21-26-24(31)33-27-21/h2-12H,13H2,1H3,(H,25,30)(H,26,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOITPRMCZPASX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)

![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)